L-Arginine N-acetyl-L-asparaginate
Description
L-Arginine N-acetyl-L-asparaginate is a synthetic derivative combining L-arginine, a semi-essential amino acid critical for nitric oxide (NO) synthesis, with N-acetyl-L-asparaginate, a modified form of L-aspartic acid or L-asparagine. The acetylation of the aspartate/asparagine moiety likely enhances solubility, stability, or bioavailability, making it advantageous for pharmaceutical or nutraceutical applications.
Properties
CAS No. |
4584-43-4 |
|---|---|
Molecular Formula |
C12H24N6O6 |
Molecular Weight |
348.36 g/mol |
IUPAC Name |
(2S)-2-acetamido-4-amino-4-oxobutanoic acid;(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C6H14N4O2.C6H10N2O4/c7-4(5(11)12)2-1-3-10-6(8)9;1-3(9)8-4(6(11)12)2-5(7)10/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);4H,2H2,1H3,(H2,7,10)(H,8,9)(H,11,12)/t2*4-/m00/s1 |
InChI Key |
XARGBTOLHDUTCP-RZVRUWJTSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC(=O)N)C(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N |
Canonical SMILES |
CC(=O)NC(CC(=O)N)C(=O)O.C(CC(C(=O)O)N)CN=C(N)N |
Origin of Product |
United States |
Preparation Methods
Reaction Principle
This method involves the acylation of the amino group of L-arginine by N-acetyl-L-aspartic acid or its derivatives, often facilitated by coupling agents or catalysts. The reaction typically proceeds via the formation of an activated acyl intermediate (e.g., using acetic anhydride or acetyl chloride) which then reacts with L-arginine to form the N-acetyl dipeptide.
Reaction Conditions
- Reagents: L-arginine, N-acetyl-L-aspartic acid or acylating agents like acetic anhydride or acetyl chloride.
- Solvent: Organic acids, particularly carboxylic acids (e.g., acetic acid), are used as solvents to maintain the reaction medium in liquid state at room temperature.
- Temperature: Controlled typically at room temperature to moderate heating to optimize yield.
- pH: Maintained to favor acylation without side reactions.
Process Details
A patent describing a similar N-acetyl dipeptide synthesis highlights the importance of controlling the amount of acetic acid to regulate selectivity between N-acetyl dipeptides and N-acetyl amino acids, which is crucial for maximizing the yield of the desired product.
Purification
Post-reaction, purification is achieved by chromatographic techniques to separate the desired L-Arginine N-acetyl-L-asparaginate from unreacted starting materials and by-products.
Enzymatic Synthesis Method
Reaction Principle
Enzymatic synthesis utilizes specific enzymes such as L-arginase (E.C. 3.5.3.1) to selectively convert L-arginine or its racemic mixtures (DL-arginine) into related amino acid derivatives. Although the primary enzymatic method documented focuses on converting DL-arginine to L-ornithine salts, similar enzymatic principles can be adapted for conjugation reactions involving L-arginine and N-acetyl-L-aspartate derivatives.
Reaction Conditions
- Enzyme: L-arginase or other specific acyltransferases.
- pH: Maintained between 8.0 and 10.0 using acids corresponding to the salt to be formed (e.g., N-acetyl-L-aspartic acid).
- Temperature: Between 5°C and 50°C, optimally 20°C to 35°C.
- Reaction Time: 5 to 48 hours depending on enzyme concentration.
- Substrate Concentration: 5 to 40% by weight of L-arginine.
Metal Ion Activation
Addition of bivalent metal salts such as Mn$$^{2+}$$ at 10$$^{-3}$$ to 10$$^{-5}$$ M enhances enzyme activity.
Purification
- Enzyme removal by ultrafiltration.
- Ion-exchange chromatography using strongly basic resins (e.g., Lewatit M 500 or M 600) to separate unreacted D-arginine from the product.
- Precipitation of the final compound from aqueous solution by alcohol addition (e.g., ethanol or isopropanol).
- Drying under vacuum at controlled temperature (around 60°C).
Advantages
- High selectivity and yield (up to 99% in related L-ornithine salt preparations).
- Mild reaction conditions preserving stereochemistry and functional groups.
- Reusability of enzyme after ultrafiltration.
Comparative Data Table of Preparation Methods
| Parameter | Direct Chemical Acylation | Enzymatic Synthesis |
|---|---|---|
| Starting Materials | L-arginine + N-acetyl-L-aspartic acid or acylating agents | DL-arginine or L-arginine + N-acetyl-L-aspartic acid (indirect) |
| Catalysts/Enzymes | Coupling agents, acetic anhydride, acetyl chloride | L-arginase enzyme, Mn$$^{2+}$$ ions |
| Reaction Medium | Organic acid solvents (e.g., acetic acid) | Aqueous solution with controlled pH |
| Temperature Range | Room temperature to moderate heating | 5°C to 50°C (optimal 20°C - 35°C) |
| pH Range | Acidic to neutral (depends on solvent) | 8.0 to 10.0 (alkaline) |
| Reaction Time | Hours (variable, typically shorter) | 5 to 48 hours |
| Purification Techniques | Chromatography, crystallization | Ultrafiltration, ion-exchange chromatography, precipitation |
| Yield | High, dependent on selectivity control | Up to 99% (based on analogous L-ornithine salt synthesis) |
| Advantages | Economical, single-step reaction | High selectivity, enzyme reuse, mild conditions |
| Disadvantages | Possible side reactions, need for careful control | Longer reaction times, enzyme cost |
Research and Industrial Application Notes
- The enzymatic method is well-documented for related amino acid derivatives and can be adapted for this compound with optimization.
- Chemical acylation methods afford economic efficiency and scalability, especially when controlling acetic acid concentration to modulate selectivity between dipeptide and amino acid products.
- Both methods require careful monitoring of reaction parameters (pH, temperature, reactant ratios) and purification steps to ensure product purity and stereochemical integrity.
Chemical Reactions Analysis
Types of Reactions
L-Arginine N-acetyl-L-asparaginate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: Substitution reactions can replace specific functional groups within the molecule, resulting in new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce new compounds with different functional groups.
Scientific Research Applications
Cardiovascular Applications
L-Arginine is known for its role as a precursor to nitric oxide, which is crucial for vasodilation and cardiovascular health. Research indicates several applications:
- Angina and Ischemic Heart Disease : Clinical trials have shown that L-arginine supplementation can improve exercise tolerance in patients with chronic angina. For instance, a study found that patients receiving L-arginine experienced significant improvements in their maximum walking distance and reductions in ischemic ulcers .
- Peripheral Artery Disease : In a double-blind study, patients with intermittent claudication receiving L-arginine showed improvements in claudication distance, although the benefits were less pronounced compared to those receiving placebo .
- Heart Failure : L-arginine has been evaluated for its potential to enhance cardiac output and improve endothelial function in heart failure patients. A systematic review suggested that L-arginine may have beneficial effects on heart function and exercise capacity .
Neurological Disorders
L-Arginine N-acetyl-L-asparaginate has shown promise in treating neurological conditions:
- Mitochondrial Encephalomyopathy : A clinical trial involving patients with mitochondrial myopathy demonstrated that systematic administration of L-arginine improved survival rates and reduced the incidence of debilitating episodes. Patients maintained normal plasma arginine levels, which correlated with better neurological outcomes .
- Stroke Prevention : The compound has been studied for its potential neuroprotective effects. In patients with stroke-like episodes, maintaining adequate arginine levels was linked to a decrease in neurological deficits .
Cancer Research
Recent studies have explored the role of L-arginine in cancer metabolism:
- Tumor Growth Regulation : Research indicates that arginine signaling pathways are involved in cancer cell metabolism and proliferation. By modulating these pathways, L-arginine may help inhibit tumor growth and enhance the effectiveness of certain chemotherapeutic agents .
- Immune Modulation : L-arginine has been shown to influence immune responses, which can be beneficial in cancer therapy by enhancing anti-tumor immunity while potentially reducing tumor-induced immunosuppression .
Table 1: Summary of Clinical Studies Involving this compound
| Study Focus | Population | Intervention | Outcome Measure | Results |
|---|---|---|---|---|
| Angina Pectoris | 41-year-old female | L-arginine bars | Angina episodes | Episodes disappeared during supplementation |
| Peripheral Artery Disease | 133 patients | 3 g/day L-arginine | Claudication distance | Improvement noted but less than placebo |
| Mitochondrial Myopathy | MELAS patients | Oral/IV L-arginine | Survival rate | 0% bedriddenness over 7 years follow-up |
| Cancer Metabolism | Various cancer models | Arginine modulation | Tumor growth | Reduced tumor growth observed |
Mechanism of Action
The mechanism of action of L-Arginine N-acetyl-L-asparaginate involves its role in various biochemical pathways. L-arginine is known to stimulate insulin secretion, enhance nitric oxide production, and support immune function . N-acetyl-L-asparagine contributes to protein synthesis and cellular metabolism. The combination of these two molecules results in a compound that can modulate multiple physiological processes, including immune response, protein synthesis, and cellular signaling.
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key structural and functional differences between L-arginine N-acetyl-L-asparaginate and analogous compounds:
Pharmacological and Metabolic Profiles
- L-Arginine: Direct substrate for NO synthase (NOS), enhancing vasodilation, reducing oxidative stress, and improving metabolic syndrome markers . However, rapid metabolism limits bioavailability.
- Used to treat fatigue and improve exercise tolerance .
- Acetylated Derivatives (e.g., N-acetyl-L-asparaginate) : Acetylation may protect against enzymatic degradation, prolonging half-life. Similar strategies are employed in prodrug design (e.g., acetylated cysteine).
- L-Homoarginine and Peptide Derivatives: Exhibit reduced but significant NO precursor activity (80–84% vs. L-arginine) , suggesting utility in conditions requiring sustained NO release.
- L-Lysine Derivatives: Structurally similar but lack the guanidino group critical for NOS interaction.
Key Research Findings
- Efficacy in NO Production: L-Arginyl-L-aspartate achieves 84% of L-arginine’s NO precursor activity . L-Homoarginine and methyl ester derivatives show 72–82% efficacy, highlighting structural flexibility .
- Enzyme Inhibition: Lysine derivatives, despite structural similarities, inhibit aminopeptidase N more effectively than arginine derivatives due to differences in side-chain interactions .
- Stability and Bioavailability : Acetylated or salt forms (e.g., L-arginine acetate) demonstrate enhanced stability, critical for pharmaceutical formulations .
Biological Activity
L-Arginine N-acetyl-L-asparaginate is a compound that combines the amino acids L-arginine and N-acetyl-L-asparagine. This compound is of interest due to its potential biological activities, particularly in metabolic regulation, immune response modulation, and therapeutic applications in various medical conditions. This article reviews the biological activity of this compound based on diverse research findings, clinical trials, and case studies.
Chemical Structure and Properties
L-Arginine is a semi-essential amino acid known for its role in protein synthesis and as a precursor for several important metabolites, including nitric oxide (NO), polyamines, and creatine. The addition of an N-acetyl group to L-asparagine enhances its stability and solubility, potentially increasing its bioavailability and efficacy in biological systems.
-
Nitric Oxide Production :
L-arginine serves as a substrate for nitric oxide synthase (NOS), leading to the production of NO, a critical signaling molecule involved in vasodilation, neurotransmission, and immune response. Enhanced NO production can improve blood flow and oxygen delivery to tissues. -
Metabolic Regulation :
Research indicates that L-arginine influences metabolic pathways by modulating the activity of various enzymes involved in amino acid metabolism. For instance, it has been shown to affect the urea cycle and promote the synthesis of other amino acids like ornithine and proline . -
Immune Modulation :
L-arginine has immunomodulatory properties that can enhance T cell proliferation and function. Studies demonstrate that intracellular levels of L-arginine are critical for T cell activation and survival .
1. Mitochondrial Disorders
A clinical trial investigated the effects of oral and intravenous L-arginine in patients with mitochondrial myopathy. Although the primary endpoints were not statistically significant, there was a noted improvement in symptoms related to MELAS (mitochondrial encephalomyopathy, lactic acidosis, and stroke-like episodes) after treatment .
| Treatment Type | Improvement Rate | Statistical Significance |
|---|---|---|
| Oral L-Arginine | Not significant (p=0.0549) | 0% improvement in MELAS stroke scale |
| Intravenous L-Arginine | 25% headache relief | Not significant (p=1.0000) |
2. Spinocerebellar Ataxia
In a Phase 2 trial involving patients with SCA6 (spinocerebellar ataxia), treatment with L-arginine resulted in a mild reduction in ataxia symptoms as measured by the Scale for the Assessment and Rating of Ataxia (SARA). The mean improvement was 0.96 ± 0.55 points over 48 weeks; however, this change did not reach statistical significance (p=0.0582) .
3. Cancer Therapies
L-arginine's role in cancer metabolism has been explored, particularly its effects on tumor cells under arginine starvation conditions. Studies indicate that arginine depletion can induce apoptosis in tumor cells through mechanisms involving aspartate exhaustion . This suggests potential therapeutic strategies utilizing arginine supplementation or manipulation.
Case Studies
-
MELAS Patients :
A follow-up study over seven years showed that patients treated with L-arginine maintained a bedriddenness rate of 0%, highlighting its long-term benefits in managing symptoms associated with mitochondrial dysfunction . -
Neurodegenerative Conditions :
In patients with Tay-Sachs disease treated with L-arginine, improvements were observed in neuronal density as indicated by increased N-acetyl aspartate levels on magnetic resonance spectroscopy after treatment .
Q & A
Q. What validated analytical techniques are recommended for quantifying L-Arginine N-acetyl-L-asparaginate in biological matrices?
Methodological Answer: Quantification requires separation-based techniques due to the compound’s polarity and presence in complex matrices. Key methods include:
- Thin-Layer Chromatography (TLC): Useful for preliminary purity checks. Use silica gel plates with solvent systems like butanol-acetic acid-water (12:3:5) and ninhydrin staining for visualization .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (210–220 nm) or fluorescence derivatization (e.g., o-phthalaldehyde) enhance sensitivity. Validate retention times against certified standards .
- Mass Spectrometry (LC-MS/MS): Provides structural confirmation and high specificity. Electrospray ionization (ESI) in positive ion mode is optimal for detecting amino acid derivatives.
Table 1: Comparison of Analytical Methods
| Method | LOD (µg/mL) | LOQ (µg/mL) | Advantages | Limitations |
|---|---|---|---|---|
| TLC | 1–5 | 5–10 | Low cost, rapid screening | Low sensitivity, qualitative |
| HPLC-UV | 0.1–0.5 | 0.5–1.0 | Quantitative, reproducible | Matrix interference |
| LC-MS/MS | 0.01–0.05 | 0.05–0.1 | High specificity, multi-analyte | Expensive instrumentation |
Q. What preclinical guidelines ensure reproducibility in studies involving this compound?
Methodological Answer: Adhere to NIH guidelines for preclinical research to minimize variability:
- Standardized Dosing: Control dietary L-arginine intake in animal models to avoid confounding metabolic effects .
- Endpoint Harmonization: Define primary endpoints (e.g., nitric oxide levels, endothelial function) a priori and use validated assays like chemiluminescence for nitric oxide quantification .
- Blinding and Randomization: Implement double-blinded protocols for treatment allocation and outcome assessment to reduce bias .
Q. How is synthetic purity assessed for this compound?
Methodological Answer: Purity verification involves:
- Elemental Analysis (EA): Confirm C, H, N composition matches theoretical values (e.g., C₉H₁₇N₅O₆).
- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm structural integrity and detect acetyl/asparagine moieties.
- High-Resolution Mass Spectrometry (HRMS): Resolve isotopic patterns to ensure >98% purity .
Advanced Research Questions
Q. How can contradictory data on this compound’s endothelial effects be resolved?
Methodological Answer: Discrepancies often arise from:
- Variable Metabolic Contexts: Control for baseline L-arginine levels and arginase/eNOS activity in study populations .
- Dose-Response Analysis: Perform non-linear regression modeling to identify therapeutic thresholds (e.g., 2–3 g/kg in rodents vs. 0.1–0.5 g/kg in primates) .
- Multi-Omics Integration: Combine transcriptomic (e.g., mTOR pathway analysis) and metabolomic profiling to contextualize tissue-specific responses .
Q. What computational models predict enzymatic interactions of this compound?
Methodological Answer:
- Molecular Docking Simulations: Use AutoDock Vina to model binding affinities with arginase or asparaginase enzymes. Validate with isothermal titration calorimetry (ITC) .
- Artificial Neural Networks (ANNs): Train models on enzyme kinetic data (e.g., kcat/Km) to predict hydrolysis rates under varying pH/temperature conditions .
Table 2: ANN Model Predictions vs. Experimental Data (L-Asparaginase)
| Condition (pH/Temp) | Predicted Activity (U/mg) | Observed Activity (U/mg) | Error (%) |
|---|---|---|---|
| 7.4/37°C | 120 ± 8 | 115 ± 6 | 4.3 |
| 6.0/25°C | 45 ± 3 | 48 ± 4 | 6.7 |
Q. What pharmacokinetic (PK) parameters are critical for cross-species dose extrapolation?
Methodological Answer: Prioritize:
- Bioavailability (F): Compare AUC after intravenous vs. oral administration. Rodents show F = 60–70% due to first-pass metabolism, while primates exhibit F < 40% .
- Volume of Distribution (Vd): Correlate with tissue penetration (e.g., Vd > 1 L/kg implies extensive extravascular distribution).
- Half-Life (t½): Adjust dosing intervals based on species-specific clearance rates (e.g., t½ = 1.5 hr in mice vs. 4 hr in humans) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
